2-(4-chlorophenyl)cyclohexene-1-carbaldehyde
Übersicht
Beschreibung
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexene ring substituted with a 4-chlorophenyl group and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-1-Cyclohexene-1-carboxylic acid.
Reduction: 2-(4-chlorophenyl)-1-Cyclohexene-1-methanol.
Substitution: 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromophenyl)-1-Cyclohexene-1-carboxaldehyde
- 2-(4-fluorophenyl)-1-Cyclohexene-1-carboxaldehyde
- 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde
Uniqueness
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C13H13ClO |
---|---|
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-9H,1-4H2 |
InChI-Schlüssel |
KPIDAOFOHPLXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.